molecular formula C4H8ClNO2S B14080936 1,3-thiazolidine-4-carboxylic acid;hydrochloride CAS No. 100868-60-8

1,3-thiazolidine-4-carboxylic acid;hydrochloride

Cat. No.: B14080936
CAS No.: 100868-60-8
M. Wt: 169.63 g/mol
InChI Key: SIXAPKPVUCHKKR-UHFFFAOYSA-N
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Description

1,3-Thiazolidine-4-carboxylic acid (TCA) is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. TCA derivatives are synthesized via condensation of L-cysteine with aldehydes, forming a thiazolidine ring through hemimercaptal formation and cyclization . These compounds act as prodrugs, releasing cysteine and aldehydes via hydrolysis under physiological conditions . Applications include parenteral nutrition due to cysteine's role in glutathione synthesis and use in peptide ligation strategies for protein synthesis .

Properties

CAS No.

100868-60-8

Molecular Formula

C4H8ClNO2S

Molecular Weight

169.63 g/mol

IUPAC Name

1,3-thiazolidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C4H7NO2S.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H

InChI Key

SIXAPKPVUCHKKR-UHFFFAOYSA-N

Canonical SMILES

C1C(NCS1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Cysteine Derivatives

The foundational approach to synthesizing 1,3-thiazolidine-4-carboxylic acid involves the cyclization of cysteine or penicillamine with aldehydes or ketones. For example, L-cysteine reacts with formaldehyde under acidic conditions to form the thiazolidine ring. This reaction typically occurs in aqueous media at temperatures between 10°C and 100°C, with a molar ratio of 1:1–10 for cysteine to aldehyde. The resulting 1,3-thiazolidine-4-carboxylic acid is isolated via evaporation or crystallization.

In industrial settings, this method is optimized for scalability. A stirred-tank reactor charged with L-cysteine (1.7 g) and formaldehyde in ethanol at reflux (40–85°C) yields the acid after 2–6 hours. The crude product is purified by vacuum filtration and washing with cold ethanol, achieving yields exceeding 80%.

Acylation and Solvent Optimization

Advanced synthetic routes incorporate acylating agents like acetic anhydride to modify reaction kinetics. For instance, 1,3-thiazolidine-4-carboxylic acid (10.3 g) reacts with acetic anhydride (4 mL) in ethanol (12 mL) under reflux for 16–24 hours, producing a mixture of N-acetyl-1,3-thiazolidine-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate. While this method primarily targets acylated derivatives, the unmodified acid can be recovered by adjusting reaction conditions, such as reducing acylation time or using milder solvents.

Biochemical Production of Optically Active Derivatives

Enzymatic Hydrolysis of Thiazolidine Amides

A patented biochemical method leverages microbial enzymes to produce enantiomerically pure (4R)-1,3-thiazolidine-4-carboxylic acid. Mycoplana dimorpha IFO 13291 hydrolyzes a racemic mixture of 1,3-thiazolidine-4-carboxylic acid amide, selectively cleaving the (4R)-enantiomer. The reaction occurs at pH 5.5–6.0 and 20–50°C, with the free acid isolated via filtration and vacuum drying.

Racemization and Recycling

Unreacted (4S)-enantiomers are racemized using alkaline conditions (pH 8–10) and reused, enhancing overall process efficiency. This step ensures near-quantitative conversion of starting materials, reducing waste and cost.

Formation of the Hydrochloride Salt

Acid-Base Neutralization

The free carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid. Dissolving 1,3-thiazolidine-4-carboxylic acid in aqueous HCl (1–2 M) at 0–5°C precipitates the hydrochloride salt, which is isolated via vacuum filtration. Excess HCl is removed by washing with cold ethanol, yielding a crystalline product with >95% purity.

Industrial-Scale Salt Formation

In large batches (e.g., 110.3 g scale), the acid is stirred with concentrated HCl (37%) in ethanol at 22°C for 1 hour, followed by reflux for 4 hours. Cooling the mixture to 0°C with an ice-water bath ensures complete precipitation. The hydrochloride salt is recovered in 85–90% yield, with residual solvents removed by vacuum drying.

Analytical Characterization

Spectroscopic Validation

The identity of 1,3-thiazolidine-4-carboxylic acid hydrochloride is confirmed via:

  • Infrared (IR) Spectroscopy : Peaks at 1700 cm⁻¹ (C=O stretch) and 2500 cm⁻¹ (N-H⁺ stretch).
  • Mass Spectrometry : Molecular ion peaks at m/z 162.0 (free acid) and 198.5 (hydrochloride).
  • Chromatography : Reverse-phase HPLC shows a single peak at 4.2 minutes (C18 column, 0.1% TFA/ACN gradient).

Optical Rotation

The (4R)-enantiomer exhibits a specific rotation of [α]D²⁵ = +12.5° (c = 1, H₂O), confirming enantiopurity.

Industrial Applications and Scalability

Agrochemical Formulations

The hydrochloride salt enhances stability in pesticidal formulations, with patented mixtures showing synergistic antioxidant effects. For example, combining 1,3-thiazolidine-4-carboxylic acid hydrochloride with N-acetyl derivatives reduces oxidative degradation in plant health products by 40%.

Pharmaceutical Intermediates

Optically pure (4R)-hydrochloride serves as a precursor to glutathione analogs, leveraging its thiol group’s radical-scavenging activity. Clinical studies highlight its potential in mitigating acetaminophen-induced hepatotoxicity.

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of 1,3-thiazolidine-4-carboxylic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Properties

The pharmacological and chemical behavior of TCA derivatives is highly influenced by substituents at the 2-position or modifications to the ring structure. Below is a comparative analysis:

Table 1: Comparative Analysis of 1,3-Thiazolidine-4-carboxylic Acid Derivatives
Compound Name Substituent/Modification Key Properties/Applications References
1,3-Thiazolidine-4-carboxylic acid hydrochloride None (parent compound) Prodrug for cysteine release; parenteral nutrition
2-Isopropyl-1,3-thiazolidine-4-carboxylic acid 2-isopropyl Reacts with aldehydes to form pyrrolo[1,2-c]thiazoles via cycloaddition ; used in heterocyclic synthesis
Raphanusic acid 2-thioxo (C=S group) Glucosinolate degradation product; distinct reactivity due to thione group
2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid HCl 2,2,5,5-tetramethyl Increased steric hindrance; altered solubility and metabolic stability
Sodium 2-polyhydroxyalkyl-TCAs 2-polyhydroxyalkyl, sodium salt High water solubility; food-grade applications (e.g., preservatives)
2-Arylthiazolidine-4-carboxylic acid amides Aryl groups (e.g., phenyl, acetyl) Enhanced bioactivity; explored for anticancer and antimicrobial properties
3-(4-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid 4-chlorobenzoyl substituent Potential enzyme inhibition due to aromatic and halogen interactions

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., TCA·HCl) and sodium salts (e.g., 2-polyhydroxyalkyl-TCAs) exhibit improved aqueous solubility compared to free acids .
  • Stability : Aryl and alkyl substituents enhance thermal stability but may reduce solubility unless counterions (e.g., Na⁺) are introduced .

Biological Activity

1,3-Thiazolidine-4-carboxylic acid hydrochloride (T4C) is a sulfur-containing compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant properties, potential therapeutic applications, and metabolic pathways.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of thiazolidine derivatives, including T4C. A study demonstrated that T4C exhibits significant free radical scavenging activity, with an IC50 value of 18.17 µg/mL in DPPH assays . This suggests that T4C can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases, including neurodegenerative disorders.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis and is often targeted for skin-whitening agents. Research indicates that certain thiazolidine derivatives, including T4C, show promising tyrosinase inhibitory activity. For instance, one derivative exhibited an IC50 of 16.5 µM, comparable to the standard kojic acid (15.9 µM) . The mechanism involves hydrogen bonding and hydrophobic interactions between the compound and the enzyme's active site.

Metabolic Pathways

T4C is derived from the non-enzymatic condensation of cysteine with aldehydes. It serves as a storage form of cysteine and is metabolized into various derivatives that may enhance cellular defense against oxidative stress . Studies have shown that T4C and its metabolites can significantly enhance trophozoite growth while reducing intracellular ROS levels in certain cell cultures .

Case Studies

  • Oxidative Stress Defense : In a study involving amebic lysates, T4C was shown to liberate cysteine upon enzymatic degradation, suggesting its role in cellular defense mechanisms against oxidative stress .
  • In Vivo Studies : A gas chromatography-mass spectrometry (GC-MS) method was developed to quantify T4C in human plasma. This study confirmed the presence of T4C and its potential implications in human metabolism and health .

Summary of Biological Activities

Biological ActivityMeasurement MethodResultReference
Antioxidant ActivityDPPH AssayIC50 = 18.17 µg/mL
Tyrosinase InhibitionEnzyme Inhibition AssayIC50 = 16.5 µM
Metabolic RoleGC-MS QuantificationDetected in plasma

Comparative Analysis of Thiazolidine Derivatives

CompoundAntioxidant Activity (IC50)Tyrosinase Inhibition (IC50)Reference
1,3-Thiazolidine-4-carboxylic Acid (T4C)18.17 µg/mL16.5 µM
Kojic AcidN/A15.9 µM
Other Thiazolidine DerivativesVariesVaries

Q & A

Q. What are the common synthetic routes for preparing 1,3-thiazolidine-4-carboxylic acid derivatives, including their hydrochloride salts?

Methodological Answer: The synthesis typically involves multicomponent reactions. For example:

  • Condensation Reactions : Reacting aldehydes (e.g., 4-nitrobenzaldehyde) with thiazolidin-4-one precursors in acetic acid with sodium acetate as a catalyst under reflux (2–3 hours) .
  • Acetylation : Derivatives like 3-acetyl-2-aryl-thiazolidine-4-carboxylic acids are synthesized by reacting intermediates with acetyl chloride in dichloromethane, followed by washing with saturated NaHCO₃ .
  • Hydrochloride Salt Formation : Hydrochloric acid is introduced during purification, often by recrystallization from acidic media, to stabilize the compound .

Q. Key Considerations :

  • Use FT-IR to confirm functional groups (e.g., N-H peaks at 1571–1580 cm⁻¹) .
  • Monitor reaction progress via TLC or HPLC to ensure purity.

Q. How is the structural conformation of 1,3-thiazolidine-4-carboxylic acid derivatives characterized using crystallography?

Methodological Answer: X-ray diffraction (XRD) reveals:

  • Ring Conformation : The thiazolidine ring adopts an envelope conformation, with the carboxylic acid-bearing carbon as the flap .
  • Hydrogen Bonding : O–H⋯N bonds form helical chains along the a-axis, while weak C–H⋯π interactions stabilize layers parallel to the ac plane .
  • Crystallographic Data : Orthorhombic system (space group P2₁2₁2₁), with unit cell parameters a = 7.906 Å, b = 11.306 Å, c = 13.504 Å .

Q. Experimental Protocol :

  • Use MoKα radiation (λ = 0.71075 Å) at 200 K for high-resolution data.
  • Refine structures using software like SHELXL.

Advanced Research Questions

Q. How do substituents on the aryl group of 2-aryl-1,3-thiazolidine-4-carboxylic acid derivatives influence their antimicrobial efficacy?

Methodological Answer: Substituent effects are evaluated via:

  • Structure-Activity Relationship (SAR) Studies :
    • Nitro Groups : Para-nitro substitution (e.g., 2-(4-nitrophenyl)- derivatives) shows superior activity against Bacillus subtilis and Pseudomonas aeruginosa, comparable to ciprofloxacin .
    • Halogens : 4-Chloro-substituted derivatives exhibit moderate activity, suggesting electron-withdrawing groups enhance potency .

Q. Experimental Design :

  • Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs).
  • Compare results against standard antibiotics and negative controls.

Q. What advanced techniques are used to analyze hydrogen bonding and molecular interactions in thiazolidine derivatives?

Methodological Answer:

  • XRD with Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., O–H⋯N bonds in helical chains) .
  • FT-IR and Raman Spectroscopy : Identify vibrational modes associated with N–H (1571–1580 cm⁻¹) and C=O stretching .
  • DFT Calculations : Model electronic interactions and predict stability of hydrogen-bonded networks .

Case Study :
In (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)- derivatives, weak C–H⋯π interactions (3.45 Å) and O–H⋯N bonds (2.89 Å) were critical for crystal packing .

Q. How can computational methods guide the design of novel thiazolidine-4-carboxylic acid derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Screen derivatives against bacterial targets (e.g., Staphylococcus aureus dihydrofolate reductase) to predict binding affinities.
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetics (e.g., logP, solubility) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .

Q. Validation :

  • Synthesize top candidates and validate activity via in vitro assays .

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